molecular formula C17H14ClN3O B2894061 3-(Benzylamino)-1-(4-chlorophenyl)pyrazin-2-one CAS No. 1029744-48-6

3-(Benzylamino)-1-(4-chlorophenyl)pyrazin-2-one

Cat. No. B2894061
CAS RN: 1029744-48-6
M. Wt: 311.77
InChI Key: TWBXPIKVBPRLPJ-UHFFFAOYSA-N
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Description

3-(Benzylamino)-1-(4-chlorophenyl)pyrazin-2-one, commonly known as BZP, is a psychoactive compound that belongs to the class of piperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, BZP has also been studied for its potential scientific research applications, especially in the field of neuroscience.

Mechanism of Action

BZP acts on the central nervous system by increasing the levels of dopamine and serotonin in the brain. It binds to the dopamine and serotonin receptors and mimics the effects of these neurotransmitters. This leads to an increase in mood, alertness, and energy levels.
Biochemical and Physiological Effects
BZP has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as dehydration, hyperthermia, and cardiovascular complications. It also affects the levels of various neurotransmitters in the brain, which can lead to changes in mood, behavior, and cognition.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in scientific research. It is easy to synthesize and purify, and its effects on the central nervous system can be easily measured using various techniques such as electroencephalography and positron emission tomography. However, its recreational use has led to legal restrictions on its use, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its effects on cognitive function, as it has been shown to improve memory and attention in animal models. Further research is needed to fully understand the potential therapeutic applications of BZP and its underlying mechanisms of action.
Conclusion
In conclusion, 3-(Benzylamino)-1-(4-chlorophenyl)pyrazin-2-one, or BZP, is a psychoactive compound that has gained popularity as a recreational drug. However, it has also been studied for its potential scientific research applications, especially in the field of neuroscience. BZP acts on the central nervous system by increasing the levels of dopamine and serotonin in the brain, and has potential therapeutic applications in the treatment of various neurological disorders. Further research is needed to fully understand the potential benefits and limitations of BZP for scientific research.

Synthesis Methods

The synthesis of BZP involves the reaction of 4-chlorophenylhydrazine with benzyl cyanide in the presence of a catalyst such as palladium on carbon. The resulting compound is then oxidized to form BZP. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.

Scientific Research Applications

BZP has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to act as a dopamine agonist and serotonin reuptake inhibitor, which can help alleviate symptoms of these disorders.

properties

IUPAC Name

3-(benzylamino)-1-(4-chlorophenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-14-6-8-15(9-7-14)21-11-10-19-16(17(21)22)20-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBXPIKVBPRLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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